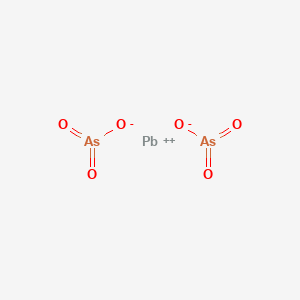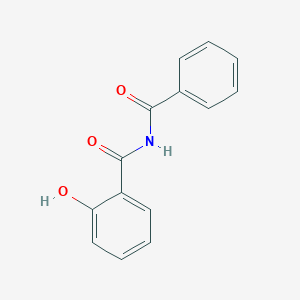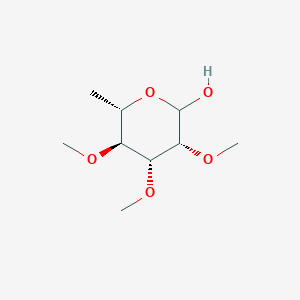
N1-Acetylspermidine
Overview
Description
N1-Acetylspermidine is an acetylspermidine that has the acetyl group at the N1-position . It plays a role as a metabolite and an Escherichia coli metabolite . It is also a determinant of hair follicle stem cell fate .
Synthesis Analysis
The N1-acetylation of spermidine and spermine by spermidine/spermine acetyltransferase (SSAT) is a crucial step in the regulation of the cellular polyamine levels in eukaryotic cells . SSAT regulates cellular polyamine content. Its acetylated products are either excreted from the cell or oxidized by acetylpolyamine oxidase .Molecular Structure Analysis
The three-dimensional crystal structure of SSAT with bound bisubstrate inhibitor was determined at 2.3 A resolution . The structure of the SSAT-spermine-acetyl-coenzyme A complex suggested that Tyr140 acts as a general acid and Glu92, through one or more water molecules, acts as the general base during catalysis .Chemical Reactions Analysis
The N1-acetylation of spermidine and spermine by SSAT is a crucial step in the regulation of the cellular polyamine levels in eukaryotic cells . Initial velocity and inhibition studies support a random sequential mechanism for the enzyme .Physical And Chemical Properties Analysis
N1-Acetylspermidine has a molecular weight of 187.28 g/mol . It is a metabolite found in or produced by Escherichia coli (strain K12, MG1655) .Scientific Research Applications
Determinant of Hair Follicle Stem Cell Fate
N1-Acetylspermidine has been identified as a determinant of hair follicle stem cell fate . It plays a role in the differentiation of stem cells, which is accompanied by increased mRNA translation . The rate of protein biosynthesis is influenced by polyamines such as putrescine, spermidine, and spermine, which are essential for cell growth and stem cell maintenance . N1-Acetylspermidine has been found to act through increasing self-renewal, and elevated levels of N1-Acetylspermidine have been observed upon depilation-mediated hair follicle stem cell proliferation and differentiation in vivo .
Regulation of mRNA Translation
N1-Acetylspermidine is involved in the regulation of mRNA translation . mRNA translation is one of the most complex and energy-consuming cellular processes, and it plays a key role in gene expression . The rate of protein synthesis is tightly controlled by signaling pathways that sense various internal and external stimuli . Deregulation of translation can manifest in a variety of diseases, including neurodegeneration and cancer .
Role in Cell Growth and Stem Cell Maintenance
Polyamines such as putrescine, spermidine, and spermine, which are influenced by N1-Acetylspermidine, are essential for cell growth and stem cell maintenance . They play a role in the regulation of protein biosynthesis, which is crucial for cell growth .
Role in Cell Fate Transitions
The regulation of mRNA translation, which involves N1-Acetylspermidine, has been implicated in early cell fate transitions . Several studies in both embryonic and somatic stem cells demonstrate that global translation is suppressed in stem cells to retain them in an undifferentiated state, whereas translation is increased in progenitor cells upon differentiation .
Role in Anticancer Therapy
N1-Acetylspermidine has been used in a study to determine that the human carnitine transporter SLC22A16 mediates high affinity uptake of the anticancer polyamine analogue bleomycin-A5 . This suggests a potential role of N1-Acetylspermidine in cancer therapy.
Mechanism of Action
Target of Action
N1-Acetylspermidine primarily targets the enzyme spermidine/spermine acetyltransferase 1 (SAT1) . SAT1 plays a crucial role in the regulation of cellular polyamine content, which is essential for cell growth and stem cell maintenance .
Mode of Action
N1-Acetylspermidine interacts with its target, SAT1, leading to the accumulation of N1-Acetylspermidine . This interaction is facilitated by the up-regulation of SAT1 expression in response to certain environmental conditions, such as acidic extracellular pH . The inhibition of SAT1 expression suppresses the accumulation of intra- and extracellular N1-Acetylspermidine .
Biochemical Pathways
The interaction between N1-Acetylspermidine and SAT1 affects the polyamine pathway. Under acidic conditions, there is an accumulation of N1-Acetylspermidine, along with down-regulation of putrescine and spermidine in the polyamine pathway . This alteration in the polyamine pathway is a general metabolic signature conserved in human cancer cells .
Pharmacokinetics
The pharmacokinetics of N1-Acetylspermidine are closely tied to the activity of SAT1. The up-regulation of SAT1 expression leads to an increase in intra- and extracellular N1-Acetylspermidine levels . Conversely, the inhibition of SAT1 expression suppresses the accumulation of N1-Acetylspermidine .
Result of Action
The action of N1-Acetylspermidine has significant molecular and cellular effects. It has been identified as a determinant of cell fate, acting through increasing self-renewal . In the context of cancer, the SAT1-N1-Acetylspermidine axis contributes to protumor immunity . Inhibition of SAT1 expression decreases neutrophil recruitment to the tumor, resulting in impaired angiogenesis and tumor growth .
Action Environment
The action, efficacy, and stability of N1-Acetylspermidine are influenced by environmental factors. For instance, an acidic tumor microenvironment stimulates the recruitment of protumor neutrophils via the SAT1-N1-Acetylspermidine axis . This suggests that the extracellular acidity of the tumor microenvironment plays a critical role in the action of N1-Acetylspermidine .
Future Directions
properties
IUPAC Name |
N-[3-(4-aminobutylamino)propyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O/c1-9(13)12-8-4-7-11-6-3-2-5-10/h11H,2-8,10H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTAVJHICJWXBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCNCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162175 | |
| Record name | N(1)-Acetylspermidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N1-Acetylspermidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001276 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N1-Acetylspermidine | |
CAS RN |
14278-49-0 | |
| Record name | N1-Acetylspermidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14278-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N(1)-Acetylspermidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014278490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N(1)-Acetylspermidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1-Acetylspermidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001276 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl phenoxyacetate](/img/structure/B88951.png)


![[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate](/img/structure/B88958.png)



![Succinic acid, [1,4-14C]](/img/structure/B88980.png)

